molecular formula C14H16N2O3S B254959 Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate

Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate

Cat. No. B254959
M. Wt: 292.36 g/mol
InChI Key: RIVFHMPZEBPHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate, also known as CMET, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMET is a thiophene derivative that has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves the inhibition of the NF-κB pathway, which is a key pathway in regulating inflammation and cancer. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low toxicity. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in lab experiments is its low solubility in water. This can make it difficult to administer Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate to cells in lab experiments.

Future Directions

There are several future directions for the research of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. One future direction is the development of more efficient synthesis methods for Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. Another future direction is the investigation of the potential therapeutic applications of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate in other diseases such as autoimmune diseases and neurodegenerative diseases. Furthermore, the investigation of the combination of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate with other compounds for enhanced therapeutic effects is another future direction for research.

Synthesis Methods

The synthesis of Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate involves a three-step process. The first step involves the reaction of 3-methylbut-2-enoyl chloride with thiophene-2-carboxylic acid to form 3-methylbut-2-enoylthiophene-2-carboxylic acid. The second step involves the reaction of the acid with ethyl cyanoacetate to form ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has shown potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate has been shown to inhibit the growth of tumor cells in animal models.

properties

Product Name

Ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-(3-methylbut-2-enoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-5-19-14(18)12-9(4)10(7-15)13(20-12)16-11(17)6-8(2)3/h6H,5H2,1-4H3,(H,16,17)

InChI Key

RIVFHMPZEBPHBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C=C(C)C)C#N)C

Origin of Product

United States

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